molecular formula C19H26O2 B12631210 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid CAS No. 919301-35-2

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid

Cat. No.: B12631210
CAS No.: 919301-35-2
M. Wt: 286.4 g/mol
InChI Key: TVOPQRJICNNPJR-UHFFFAOYSA-N
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Description

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid typically involves the following steps:

    Formation of the Indene Moiety: The indene core is synthesized through a series of reactions starting from commercially available precursors. This often involves Friedel-Crafts alkylation to introduce the tetramethyl groups.

    Ylidene Formation: The indene derivative is then subjected to a Wittig reaction to form the ylidene group.

    Hexanoic Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ylidene group to an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-one: Shares the indene core but lacks the hexanoic acid group.

    1,2,3,3-Tetramethyl-3H-indolium iodide: Contains a similar indene structure with different functional groups.

    1,1,3,3-Trimethyl-3-phenylindane: Another indene derivative with phenyl substitution.

Uniqueness

2-(1,1,3,3-Tetramethyl-1,3-dihydro-2H-inden-2-ylidene)hexanoic acid is unique due to the presence of both the tetramethyl-substituted indene moiety and the hexanoic acid group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

919301-35-2

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

2-(1,1,3,3-tetramethylinden-2-ylidene)hexanoic acid

InChI

InChI=1S/C19H26O2/c1-6-7-10-13(17(20)21)16-18(2,3)14-11-8-9-12-15(14)19(16,4)5/h8-9,11-12H,6-7,10H2,1-5H3,(H,20,21)

InChI Key

TVOPQRJICNNPJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)C(=O)O

Origin of Product

United States

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